molecular formula C12H21N3O4 B5549162 ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5549162
M. Wt: 271.31 g/mol
InChI Key: LAORXLLYQCDIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrazine ring substituted with an ethyl ester and a morpholinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-chlorotetrahydro-1(2H)-pyrazinecarboxylate with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinocarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide derivative.

Scientific Research Applications

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The morpholinocarbonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(MORPHOLINOCARBONYL)PYRAZINECARBOXYLATE: Lacks the tetrahydro ring, making it less flexible.

    ETHYL 4-(PIPERIDINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Contains a piperidine ring instead of morpholine, which can alter its chemical properties and biological activity.

Uniqueness

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of both the tetrahydropyrazine and morpholinocarbonyl groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAORXLLYQCDIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.